Biochemical Potency and Isoform Selectivity: Eganelisib vs. Duvelisib, Idelalisib, and Copanlisib
Eganelisib demonstrates exceptional selectivity for PI3K-γ, with an IC50 of 16 nM and >100-fold selectivity over PI3K-α, -β, and -δ [1]. In contrast, duvelisib is a dual PI3K-δ/γ inhibitor with a PI3K-γ IC50 of 19.6-29 nM but only 1.5-fold selectivity over PI3K-δ (IC50 0.36-2.5 nM) . Idelalisib is a PI3K-δ-selective inhibitor with minimal PI3K-γ activity (IC50 67-89 nM) . Copanlisib is a pan-PI3K inhibitor that potently inhibits all class I isoforms (PI3K-γ IC50 6.4 nM) with less than 10-fold selectivity between isoforms [2]. Eganelisib's >100-fold selectivity window is superior to all comparators.
| Evidence Dimension | PI3K-γ Biochemical IC50 and Isoform Selectivity |
|---|---|
| Target Compound Data | PI3K-γ IC50 = 16 nM; >100-fold selective over PI3K-α, -β, -δ |
| Comparator Or Baseline | Duvelisib: PI3K-γ IC50 = 19.6-29 nM, ~1.5-fold selective vs PI3K-δ (IC50 0.36-2.5 nM); Idelalisib: PI3K-γ IC50 = 67-89 nM, ~35-fold selective vs PI3K-δ (IC50 2.5 nM); Copanlisib: PI3K-γ IC50 = 6.4 nM, <10-fold selective vs PI3K-α (0.5 nM) and PI3K-δ (0.7 nM) |
| Quantified Difference | Eganelisib has the highest selectivity index for PI3K-γ (>100-fold) compared to all listed comparators |
| Conditions | Biochemical assays using recombinant PI3K isoforms; ADP-Glo luminescence assay |
Why This Matters
This exceptional selectivity enables researchers to isolate PI3K-γ-specific biology in immuno-oncology models without confounding off-target inhibition of PI3K-α (tumor cell proliferation) or PI3K-δ (B/T cell function).
- [1] Evans CA, Liu T, Lescarbeau A, et al. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate. ACS Med Chem Lett. 2016;7(9):862-867. doi:10.1021/acsmedchemlett.6b00238 View Source
- [2] Copanlisib (BAY 80-6946) product page. MedChemExpress. IC50 values: PI3K-α = 0.5 nM, PI3K-β = 3.7 nM, PI3K-δ = 0.7 nM, PI3K-γ = 6.4 nM. View Source
